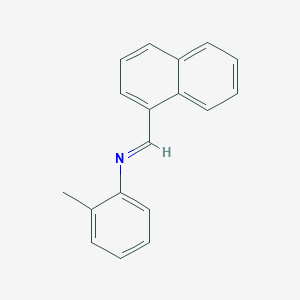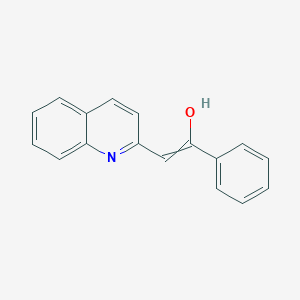
Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is an organic compound characterized by the presence of a phenyl group and a quinoline moiety linked through an ethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone typically involves the condensation of 2-quinolinecarboxaldehyde with acetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline and phenyl ketone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or nucleophiles (amines, thiols) under mild conditions.
Major Products Formed:
Oxidation: Quinoline derivatives and phenyl ketones.
Reduction: Corresponding alcohols.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research has indicated that derivatives of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone may exhibit pharmacological activities, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials requiring specific structural features.
Mécanisme D'action
The mechanism of action of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
(E)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone: The E-isomer of the compound, differing in the spatial arrangement of the phenyl and quinoline groups.
2-Phenylquinoline: A simpler analog lacking the ethylene bridge.
Quinoline-2-carbaldehyde: A precursor in the synthesis of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone.
Uniqueness: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
101126-37-8 |
|---|---|
Formule moléculaire |
C17H13NO |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
1-phenyl-2-quinolin-2-ylethenol |
InChI |
InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12,19H |
Clé InChI |
CPNCDRMJYWQPSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


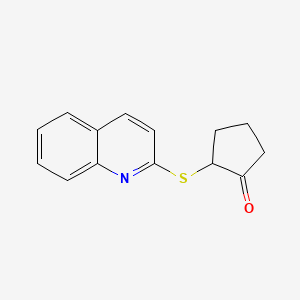



![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
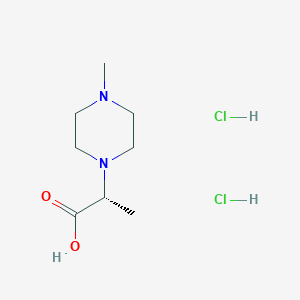

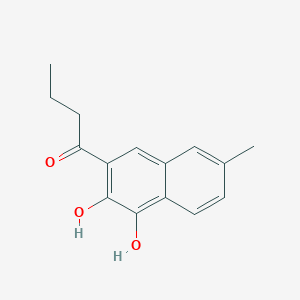
![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)

